![molecular formula C17H22N2O2 B13718935 tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate: is an organic compound with the molecular formula C16H21NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynylphenyl Group: This step often involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynylphenyl moiety.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ethynyl group, leading to hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Hydrogenated azetidine or ethynyl groups.
Substitution: Substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Agriculture: It may find applications in the development of new agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The ethynylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate protecting group, they differ in the nature of the substituents attached to the azetidine or piperidine rings.
- Unique Features: tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate is unique due to the presence of the ethynylphenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and catalysis.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-ethynylanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-5-13-6-8-15(9-7-13)18-10-14-11-19(12-14)16(20)21-17(2,3)4/h1,6-9,14,18H,10-12H2,2-4H3 |
Clave InChI |
FUBNVIXPJQAKJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
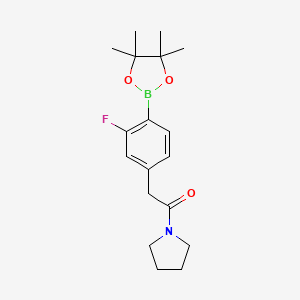
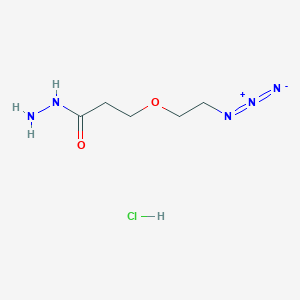
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)

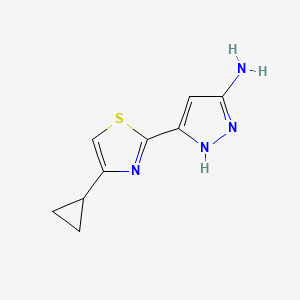
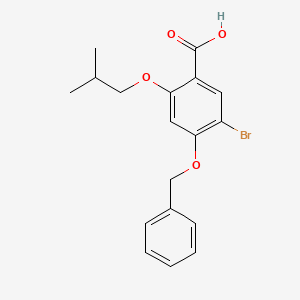

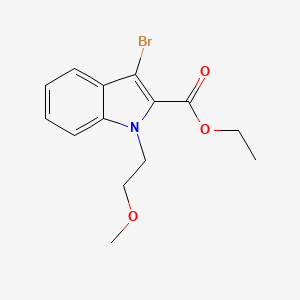
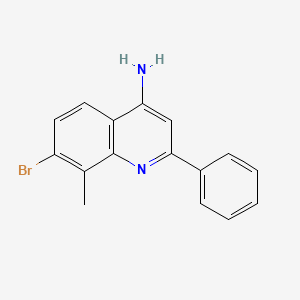
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
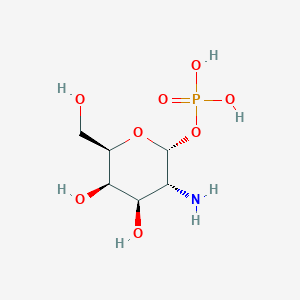
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
